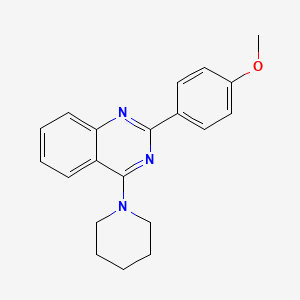

2-(4-Methoxyphenyl)-4-(piperidin-1-yl)quinazoline

Description

2-(4-Methoxyphenyl)-4-(piperidin-1-yl)quinazoline is a quinazoline derivative characterized by a methoxy-substituted phenyl group at the 2-position and a piperidine ring at the 4-position. Quinazolines are heterocyclic compounds with a fused benzene and pyrimidine ring, often modified for enhanced photophysical, electronic, or biological properties. The 4-methoxyphenyl group is a strong electron-donating substituent, influencing π-electron conjugation and resonance effects, while the piperidine moiety contributes to steric and electronic interactions . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive quinazolines, such as kinase inhibitors and serotonin antagonists .

Properties

IUPAC Name |

2-(4-methoxyphenyl)-4-piperidin-1-ylquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O/c1-24-16-11-9-15(10-12-16)19-21-18-8-4-3-7-17(18)20(22-19)23-13-5-2-6-14-23/h3-4,7-12H,2,5-6,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHORWXCLZZWFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-4-(piperidin-1-yl)quinazoline typically involves multi-step organic reactions. One common method starts with the preparation of 4-methoxyphenylamine, which is then reacted with anthranilic acid to form the quinazoline core. The piperidinyl group is introduced through a nucleophilic substitution reaction, where piperidine is reacted with the intermediate quinazoline compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency. The use of automated reactors and continuous flow systems can further streamline the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-4-(piperidin-1-yl)quinazoline undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The quinazoline core can be reduced under specific conditions to form dihydroquinazoline derivatives.

Substitution: The piperidinyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, dihydroquinazoline compounds, and various substituted quinazolines, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(4-Methoxyphenyl)-4-(piperidin-1-yl)quinazoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-4-(piperidin-1-yl)quinazoline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, in cancer research, it may inhibit the activity of tyrosine kinases, leading to the suppression of tumor growth and proliferation.

Comparison with Similar Compounds

Substituent Effects on Optical Properties

The 4-methoxyphenyl group in 2-(4-methoxyphenyl)-4-(piperidin-1-yl)quinazoline significantly impacts its photophysical behavior. Compared to analogs with electron-withdrawing groups (e.g., 4-fluorophenyl or 4-chlorophenyl), the methoxy group induces:

- Absorption Spectra : A red shift to λ = 310–330 nm due to resonance donation, but reduced intensity and peak broadening from disrupted π→π* transitions .

- Fluorescence : Enhanced emission intensity (quantum yield = 0.42) and a Stokes shift of ~130 nm, indicating high polarizability of the π-conjugated framework .

Comparison Table 1: Optical Properties of Quinazoline Derivatives

Reactivity and Metalation

The 4-methoxyphenyl group facilitates metalation at the 8-position of the quinazoline ring when treated with lithium amides, enabling further functionalization (e.g., Suzuki coupling). This reactivity contrasts with electron-withdrawing substituents (e.g., trifluoromethylphenyl), which show reduced metalation efficiency .

Anti-inflammatory and Antioxidant Effects

Methoxyphenyl-substituted quinazolines, such as 3-(4-methoxyphenyl)-4-(3H)-quinazolinone, exhibit potent antioxidant activity (IC50 = 18 µM in DPPH assay) and anti-inflammatory effects (70% inhibition of protein denaturation at 100 µM) compared to ibuprofen . The methoxy group enhances radical scavenging by stabilizing electron-deficient intermediates.

Cytotoxicity and Anticancer Potential

The piperidine group in the target compound may confer similar antiproliferative effects through kinase inhibition or necrosis induction .

Biological Activity

The compound 2-(4-Methoxyphenyl)-4-(piperidin-1-yl)quinazoline is a member of the quinazoline family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. Quinazolines and their derivatives are known for their potential as therapeutic agents due to their ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and other diseases.

Anticancer Properties

Numerous studies have indicated that quinazoline derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related quinazoline derivative, PVHD121, demonstrated strong antiproliferative activity with IC50 values ranging from 0.1 to 0.3 μM against cell lines such as A549 (lung), HCT116 (colon), and MCF7 (breast) cells . This suggests that compounds like 2-(4-Methoxyphenyl)-4-(piperidin-1-yl)quinazoline may share similar mechanisms of action.

Table 1: Antiproliferative Activity of Quinazoline Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| PVHD121 | A549 | 0.1 |

| PVHD121 | HCT116 | 0.2 |

| PVHD121 | MCF7 | 0.3 |

The mechanism of action for quinazoline derivatives often involves inhibition of tubulin polymerization. The binding affinity to the colchicine site on tubulin is a common feature among these compounds, which leads to disruption of the mitotic spindle formation during cell division . This action is crucial in cancer therapy as it can halt the proliferation of tumor cells.

Receptor Interaction

Quinazolines have also been identified as effective antagonists at various receptors, including noradrenergic and serotonergic receptors. The ability to block these receptors can lead to therapeutic benefits in conditions such as hypertension and anxiety disorders . The structural modifications in 2-(4-Methoxyphenyl)-4-(piperidin-1-yl)quinazoline may enhance its receptor binding capabilities.

Study on Antiproliferative Effects

A study focusing on a series of quinazoline derivatives, including those with piperidine substitutions, demonstrated their effectiveness against the A549 lung cancer cell line. The derivatives showed a dose-dependent inhibition of cell growth, highlighting their potential as anticancer agents .

Structure-Activity Relationship (SAR)

Research into the SAR of quinazoline compounds has revealed that specific substitutions at the 2- and 4-positions significantly influence biological activity. For example, modifications at these positions can enhance solubility and potency against cancer cells . This information is critical for the optimization of 2-(4-Methoxyphenyl)-4-(piperidin-1-yl)quinazoline for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-Methoxyphenyl)-4-(piperidin-1-yl)quinazoline?

- Methodological Answer: The compound is typically synthesized via coupling reactions between chlorinated quinazoline precursors and substituted aromatic amines. For example, 2-chloro-4-(N-substituted)quinazoline derivatives react with 4-methoxyaniline under microwave-assisted conditions (100–120°C, 15–30 minutes) to yield the target compound. Purification involves thin-layer chromatography (TLC) and column chromatography, with structural confirmation via NMR, mass spectrometry (MS), and melting point analysis . Retrosynthetic strategies using anthranilic acid, substituted amines, and acylating agents (e.g., benzoyl chloride) can also guide pathway design .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

- Methodological Answer: Key techniques include:

- NMR: Assigns proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in quinazoline and phenyl groups).

- Mass Spectrometry (MS): Confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- Melting Point Analysis: Validates purity (reported ranges: 140–215°C depending on substituents).

- TLC/Column Chromatography: Monitors reaction progress and isolates pure fractions .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in 2-(4-Methoxyphenyl)-4-(piperidin-1-yl)quinazoline derivatives?

- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL/SHELXS is used to determine bond lengths, angles, and stereochemistry. For example, in analogous thiazole derivatives, SC-XRD confirmed substituent orientation (e.g., piperidinyl group spatial arrangement) with R factors < 0.05. Data collection at 296 K and refinement using high-resolution (< 1.0 Å) datasets minimize errors. Hydrogen bonding and π-π stacking interactions can also be quantified .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity through substituent modification?

- Methodological Answer:

- Piperidine Ring Modifications: Replacing piperidine with morpholine or cyclopropylamine alters lipophilicity and hydrogen-bonding capacity, impacting receptor affinity .

- Methoxy Group Position: Shifting the methoxy group from the 4- to 2-position on the phenyl ring can enhance metabolic stability or target binding.

- Computational Modeling: Molecular docking (e.g., AutoDock Vina) predicts interactions with receptors like kinases or GPCRs. Energy minimization and MD simulations (e.g., GROMACS) assess binding stability .

Q. How should researchers address contradictory bioactivity data across different assays?

- Methodological Answer:

- Assay Validation: Ensure consistency in cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., pH, temperature).

- Physicochemical Profiling: Measure logP, solubility, and plasma protein binding to identify pharmacokinetic confounders.

- Orthogonal Assays: Use complementary techniques (e.g., SPR for binding affinity vs. cellular IC) to cross-verify results. Contradictions may arise from off-target effects or assay-specific interference .

Q. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer:

- Prodrug Design: Introduce ester or amide groups to enhance solubility (e.g., converting free amines to hydrochloride salts).

- Metabolic Stability: Replace labile groups (e.g., methoxy with trifluoromethoxy) or incorporate deuterium at metabolic hotspots.

- Formulation: Use nanoemulsions or liposomes to improve bioavailability. Pharmacokinetic parameters (AUC, ) should be monitored via LC-MS/MS in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.